Cartap Hydrochloride: A Comprehensive Technical Guide for Research Applications
Cartap Hydrochloride: A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cartap hydrochloride, a derivative of nereistoxin, is a broad-spectrum insecticide widely utilized in agriculture.[1] Its mode of action as a nicotinic acetylcholine receptor (nAChR) antagonist makes it a subject of significant interest in neurotoxicology and drug development research.[2] This technical guide provides an in-depth overview of the physicochemical properties of Cartap hydrochloride, offering crucial data and experimental protocols to support research applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Cartap hydrochloride is fundamental for its application in research, including formulation development, analytical method development, and toxicological studies. The key properties are summarized in the tables below.
Table 1: General Physicochemical Properties of Cartap Hydrochloride
| Property | Value | Reference(s) |
| Chemical Name | S,S'-[2-(dimethylamino)trimethylene] bis(thiocarbamate) hydrochloride | [2] |
| CAS Number | 15263-52-2 | [3] |
| Molecular Formula | C₇H₁₆ClN₃O₂S₂ | [3] |
| Molecular Weight | 273.83 g/mol | |
| Appearance | Colorless crystalline, slightly hygroscopic solid | |
| Odor | Slight | |
| Melting Point | 179 - 181 °C (with decomposition) |
Table 2: Solubility Profile of Cartap Hydrochloride
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | ~200 g/L | 25 | |
| Methanol | Very slightly soluble | Not Specified | |
| Ethanol | Very slightly soluble | Not Specified | |
| Acetone | Insoluble | Not Specified | |
| Diethyl ether | Insoluble | Not Specified | |
| Ethyl acetate | Insoluble | Not Specified | |
| Chloroform | Insoluble | Not Specified | |
| Benzene | Insoluble | Not Specified | |
| n-hexane | Insoluble | Not Specified |
Table 3: Partition and Dissociation Constants
| Property | Value | Method | Reference(s) |
| LogP (Octanol-Water) | -0.95 | Calculated | |
| pKa | 7.61 | For the free base | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments related to the physicochemical properties of Cartap hydrochloride.
Protocol 1: Determination of Melting Point
Objective: To determine the melting point range of Cartap hydrochloride using a capillary melting point apparatus.
Materials:
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Cartap hydrochloride sample (finely powdered and dry)
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Capillary tubes (sealed at one end)
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Melting point apparatus (e.g., Mel-Temp)
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Mortar and pestle
Procedure:
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Sample Preparation: Ensure the Cartap hydrochloride sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
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Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.
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Accurate Determination:
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Allow the apparatus to cool down.
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Place a new loaded capillary tube in the apparatus.
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Heat the block at a rate of approximately 3°C per minute until the temperature is about 5°C below the expected melting point.
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Reduce the heating rate to approximately 1°C per minute.
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Observation and Recording:
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Observe the sample through the magnifying lens.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Record the temperature at which the last solid crystal melts (the end of the melting range).
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Protocol 2: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of Cartap hydrochloride in water at a controlled temperature.
Materials:
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Cartap hydrochloride
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Distilled or deionized water
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Thermostatic shaker or water bath
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Centrifuge
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Analytical balance
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Volumetric flasks and pipettes
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HPLC or UV-Vis spectrophotometer for concentration analysis
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pH meter
Procedure:
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Preparation of Saturated Solution:
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Accurately weigh an excess amount of Cartap hydrochloride and add it to a known volume of water in a sealed container (e.g., a flask).
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Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
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Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check the concentration of the solution until it becomes constant.
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Sample Collection and Preparation:
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Once equilibrium is reached, allow the undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant.
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Centrifuge the collected supernatant to remove any remaining suspended particles.
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Concentration Analysis:
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Accurately dilute the clear supernatant with a suitable solvent (e.g., water) to a concentration within the linear range of the analytical method.
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Determine the concentration of Cartap hydrochloride in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
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Calculation:
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Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result represents the aqueous solubility of Cartap hydrochloride at the specified temperature.
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Mechanism of Action and Signaling Pathway
Cartap hydrochloride acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This blockade of nAChRs disrupts cholinergic neurotransmission, leading to paralysis and eventual death of the insect.
The binding of acetylcholine (ACh) to nAChRs, which are ligand-gated ion channels, normally causes a conformational change that opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse. Cartap hydrochloride interferes with this process by blocking the ion channel, thus preventing depolarization.
Caption: Mechanism of action of Cartap hydrochloride at the synapse.
Experimental Workflow: Synthesis of Cartap Hydrochloride
The synthesis of Cartap hydrochloride typically involves a multi-step process starting from 2-dimethylamino-1,3-dichloropropane.
Caption: A generalized workflow for the synthesis of Cartap hydrochloride.
Conclusion
This technical guide provides essential physicochemical data and standardized protocols for Cartap hydrochloride to aid researchers in their studies. The information presented herein is intended to serve as a foundational resource for experimental design, data interpretation, and the advancement of research involving this important insecticidal compound. For regulatory purposes, it is imperative to consult the latest guidelines from relevant authorities.
